molecular formula C9H15NO5 B12936362 (R)-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid

(R)-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Cat. No.: B12936362
M. Wt: 217.22 g/mol
InChI Key: PCRRPOJDJXDSHT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxycarbonyl group, an amino group, and a tetrahydro-2H-pyran-4-yl moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydro-2H-pyran-4-yl acetic acid and methoxycarbonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

®-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid: The enantiomer of the compound, which may have different biological activities.

    2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)propanoic acid: A structurally similar compound with a propanoic acid moiety instead of an acetic acid moiety.

Uniqueness

®-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is unique due to its specific chiral configuration and the presence of both methoxycarbonyl and tetrahydro-2H-pyran-4-yl groups

Properties

Molecular Formula

C9H15NO5

Molecular Weight

217.22 g/mol

IUPAC Name

(2R)-2-(methoxycarbonylamino)-2-(oxan-4-yl)acetic acid

InChI

InChI=1S/C9H15NO5/c1-14-9(13)10-7(8(11)12)6-2-4-15-5-3-6/h6-7H,2-5H2,1H3,(H,10,13)(H,11,12)/t7-/m1/s1

InChI Key

PCRRPOJDJXDSHT-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)N[C@H](C1CCOCC1)C(=O)O

Canonical SMILES

COC(=O)NC(C1CCOCC1)C(=O)O

Origin of Product

United States

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